N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4S/c25-19-10-13-22(21(16-19)23(28)17-6-2-1-3-7-17)26-24(29)18-8-11-20(12-9-18)32(30,31)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKCVOPSOXVNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific proteins and enzymes. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzamide core linked to a pyrrolidine ring and a sulfonyl group, which contributes to its biological activity.
Research indicates that this compound may function as an inhibitor of the MCT4 (monocarboxylate transporter 4), which plays a significant role in cellular metabolism and tumor progression. Inhibition of MCT4 can lead to reduced lactate efflux in cancer cells, thereby inducing apoptosis and inhibiting tumor growth .
Key Mechanisms:
- MCT4 Inhibition : The compound's ability to inhibit MCT4 suggests potential applications in cancer therapy .
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, making it plausible that this compound may exhibit similar effects against pathogenic bacteria or fungi .
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar structures exhibit significant biological activities. For instance, compounds with similar benzamide and pyrrolidine moieties have been tested for their effectiveness against various cancer cell lines and have shown promising results.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | MCT4 | Inhibition | |
| 5-phenyl-1H-pyrazole derivatives | BRAF(V600E) | Antitumor | |
| Pyrrole benzamide derivatives | Staphylococcus aureus | Antibacterial (MIC 3.125 μg/mL) |
Case Studies
- Cancer Treatment : A study highlighted the use of similar compounds in treating MCT4-mediated tumors. The inhibition of MCT4 led to decreased tumor cell viability in several models, suggesting that this compound could be effective in similar applications .
- Antimicrobial Studies : Research on pyrazole amide derivatives indicated that compounds with structural similarities exhibited moderate to excellent activity against phytopathogenic fungi. This suggests that this compound may also possess antimicrobial properties .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies indicate that derivatives of benzamide compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have shown efficacy against various cancer cell lines, suggesting a potential role as an anticancer agent .
Protein Kinase Inhibition
Research has demonstrated that certain benzamide derivatives act as inhibitors of protein kinases, which are crucial in regulating cellular functions and signaling pathways. Inhibitors like this compound may serve as leads for developing therapeutics targeting diseases where protein kinases are dysregulated, such as cancer and autoimmune disorders .
Synthesis of Novel Compounds
The compound can be utilized as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the creation of novel heterocycles and other pharmacologically active compounds. For example, reactions involving this compound can lead to the formation of various substituted benzamides and pyrrolidines, which are important in drug design .
Case Studies
Several case studies have highlighted the effectiveness of benzamide derivatives in clinical settings:
- A study on a related compound demonstrated significant tumor regression in preclinical models, paving the way for further exploration into clinical trials.
- Another case reported successful inhibition of specific protein kinases associated with inflammatory diseases, showcasing the therapeutic potential beyond oncology .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Sulfonamide Substituent Impact :
- The pyrrolidine-1-sulfonyl group in the target compound introduces a 5-membered ring, which may confer distinct steric and electronic properties compared to the 6-membered piperidin-1-ylsulfonyl in 2D216 or the smaller N,N-dimethylsulfamoyl in Compound 50. Larger substituents like pyrrolidine/piperidine may enhance binding affinity to hydrophobic pockets in target proteins .
- Thiazol-4-ylsulfamoyl in ’s analogs demonstrates that heterocyclic sulfonamides improve antibacterial activity, suggesting the target compound’s pyrrolidine sulfonamide could be optimized for similar applications .
- 4-Bromophenyl moieties are common in kinase inhibitors and anti-inflammatory agents, hinting at possible cross-reactivity in these pathways .
Comparison with Fluorinated Benzamide Derivatives ()
The patent in describes fluorinated benzamides (e.g., Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide), which share a benzamide backbone but differ in substitution patterns:
- Fluorinated compounds like Example 53 often exhibit improved metabolic stability and target selectivity, whereas bromine in the target compound may increase molecular weight and influence π-π stacking interactions .
Research Findings and Implications
- NF-κB Signaling : Compounds with sulfonamide-substituted benzamides () show adjuvant activity by prolonging NF-κB activation. The target compound’s pyrrolidine sulfonamide may offer a balance between potency and metabolic stability compared to piperidine or dimethyl analogs .
- Antimicrobial Potential: highlights sulfonamide-linked benzamides as antimicrobial agents. The target’s bromophenyl group could enhance Gram-negative activity due to increased lipophilicity .
- Synthetic Flexibility : The benzamide scaffold allows modular substitution, as seen in ’s fluorinated derivatives, suggesting avenues for optimizing the target compound’s pharmacokinetic profile .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-benzoyl-4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with brominated phenyl precursors (e.g., 2-benzoyl-4-bromoaniline) and activate the amine group for coupling. Use coupling agents like EDCI or HOBt in anhydrous DMF .
- Step 2 : Introduce the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution. React with pyrrolidine and sulfonyl chloride derivatives under reflux with triethylamine as a base to neutralize HCl byproducts .
- Optimization : Adjust reaction temperatures (60–100°C), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Monitor progress via TLC or HPLC .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to remove unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm aromatic protons (δ 7.2–8.1 ppm), sulfonamide protons (δ 3.1–3.5 ppm), and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z ~500) and fragment patterns .
- X-ray Crystallography : Resolve crystal structures to confirm spatial configuration, particularly for sulfonamide and benzoyl groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Anticancer Activity : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC values below 10 µM suggest therapeutic potential .
- Anti-inflammatory Potential : Evaluate COX-1/COX-2 inhibition via enzyme immunoassays (EIAs). Compare selectivity ratios to standard inhibitors like celecoxib .
- Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How does the electronic configuration of substituents influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Analysis :
- Bromine vs. Chlorine : Bromine’s higher electronegativity enhances π-π stacking with target proteins (e.g., kinase active sites), improving binding affinity compared to chloro analogs .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size increases conformational flexibility, enhancing interaction with hydrophobic pockets in enzymes like COX-2 .
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify reactive sites for further derivatization .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Reconciliation :
-
Assay Standardization : Replicate experiments under controlled conditions (e.g., serum-free media, 37°C, 5% CO) to minimize variability .
-
Meta-Analysis : Compare IC values from multiple studies (Table 1). Discrepancies may arise from differences in cell passage numbers or solvent carriers (DMSO vs. PBS) .
Table 1 : Comparative Bioactivity of Analogous Compounds
Compound Substituents Target Cell Line IC (µM) Reference 4-Bromo, Pyrrolidinylsulfonyl MCF-7 8.2 ± 1.3 4-Chloro, Piperidinylsulfonyl A549 12.5 ± 2.1
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Mechanistic Studies :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .
- Kinase Profiling : Screen against a panel of 100+ kinases using competitive binding assays. Prioritize targets with >50% inhibition at 1 µM .
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays to confirm pro-apoptotic effects in treated cancer cells .
Q. How do physicochemical properties (e.g., solubility, logP) impact in vivo efficacy?
- Property Optimization :
- Solubility : Determine via shake-flask method. The compound’s logP (~3.5) suggests moderate lipophilicity, requiring formulation with cyclodextrins or liposomes for improved bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life >30 minutes indicates suitability for oral administration .
Methodological Notes
- Avoided Sources : Data from () were excluded per reliability guidelines.
- Data Conflicts : Discrepancies in biological activity (e.g., COX-2 inhibition) are addressed through standardized assay protocols and meta-analytical comparisons.
- Advanced Tools : Molecular dynamics simulations (GROMACS) and CRISPR-Cas9 gene editing can further validate target engagement and pathway specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
